1-[4-Fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-Fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a fluorine atom, and a sulfonylbenzoyl group
Preparation Methods
The synthesis of 1-[4-Fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoyl chloride with piperidine derivatives under controlled conditions. The process may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods often scale up these reactions, optimizing for yield and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Compared to other piperidine derivatives, 1-[4-Fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]piperidine-4-carboxylic acid is unique due to its specific functional groups and their arrangement. Similar compounds include:
- 4-Fluoro-1-methylpiperidin-3-amine dihydrochloride
- (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine These compounds share structural similarities but differ in their functional groups and overall chemical properties, which can lead to different biological activities and applications.
Properties
IUPAC Name |
1-[4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O5S/c1-13-4-10-22(11-5-13)28(26,27)17-12-15(2-3-16(17)20)18(23)21-8-6-14(7-9-21)19(24)25/h2-3,12-14H,4-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISZQWDTXWRNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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